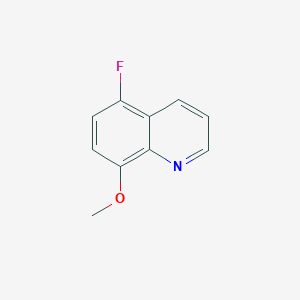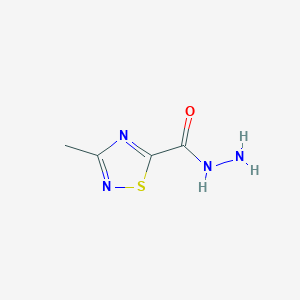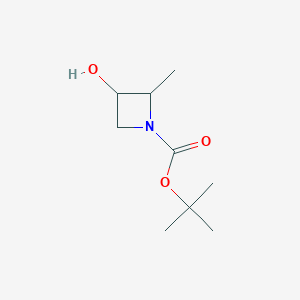
Tert-butyl 3-hydroxy-2-methylazetidine-1-carboxylate
Vue d'ensemble
Description
Tert-butyl 3-hydroxy-2-methylazetidine-1-carboxylate is a chemical compound with the CAS Number: 1638744-13-4 . It has a molecular weight of 187.24 .
Physical And Chemical Properties Analysis
Tert-butyl 3-hydroxy-2-methylazetidine-1-carboxylate is a solid at room temperature . It should be stored in a refrigerator to maintain its stability .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
- Stereochemical Applications: Methyl (2 R )-2-tert-butyl-Δ 4 -1,3-oxazoline-3-carboxylate, a related compound, has been studied for its use in highly stereoselective hydroformylation reactions. These reactions produce important intermediates for the synthesis of homochiral amino acid derivatives (Kollár & Sándor, 1993).
- Functionalized Azetidine Derivatives: The preparation of functionalized azetidine derivatives from tert-butyl azetidines has been explored, providing access to a range of novel azetidine compounds with diverse substituents (Stankovic et al., 2012).
Catalytic and Synthetic Utility
- Rhodium Catalysis: A study on rhodium(I) catalyzed carbonylative ring expansion of aziridines, including N-tert-butyl-2-methylaziridine, examined the regioselectivity and enantiospecificity of these reactions (Ardura et al., 2006).
- Diels-Alder Reactions: The compound tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate has been synthesized and used in Diels-Alder reactions, showcasing its utility in synthetic organic chemistry (Padwa et al., 2003).
Pharmaceutical Research
- Antibacterial Agents: The synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate and its evaluation as a potential antibacterial agent demonstrates the applicability of such compounds in the development of new drugs (Sanjeevarayappa et al., 2015).
- Cancer Research: Functionalized amino acid derivatives, including those involving tert-butyl azetidine, have been synthesized and evaluated for their potential in designing anticancer agents, highlighting the relevance of these compounds in oncological research (Kumar et al., 2009).
Safety and Hazards
This compound is associated with several hazard statements, including H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Therefore, appropriate safety measures should be taken when handling this compound.
Propriétés
IUPAC Name |
tert-butyl 3-hydroxy-2-methylazetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-6-7(11)5-10(6)8(12)13-9(2,3)4/h6-7,11H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLFUJCDADLZAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CN1C(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{1-[(Tert-butyldimethylsilyl)oxy]ethyl}-1,3-thiazole](/img/structure/B1447046.png)
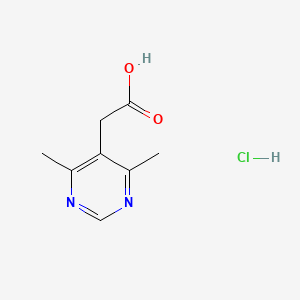
![5-Bromo-2-methyl-4-[(4-methyl-1,2,5-oxadiazol-3-yl)methoxy]pyrimidine](/img/structure/B1447049.png)
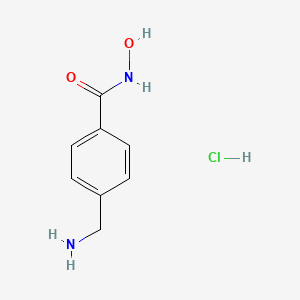

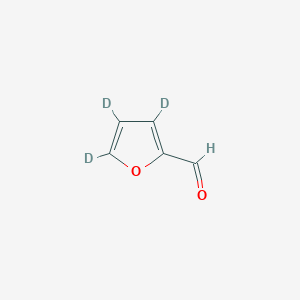
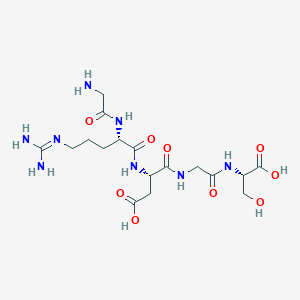

![Benzeneacetamide, 4-fluoro-N-[4-(5-oxazolyl)phenyl]-](/img/structure/B1447063.png)


